1-Chloro-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and halogenation reactions. These methods are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, which can react with the compound to yield bicycloadducts via trapping of intermediate benzynes . Other reagents may include oxidizing agents for oxidation reactions and reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds.
Scientific Research Applications
1-Chloro-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in chemical reactions, it may act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluorobenzene: A simpler compound with similar halogen substitution patterns.
1-Chloro-4-fluorobenzene: Another related compound with a different substitution pattern.
Uniqueness
1-Chloro-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms along with a sulfanylmethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-[(4-chloro-2-fluorophenyl)methylsulfanyl]-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-9-2-1-8(13(17)5-9)7-18-12-4-10(15)3-11(16)6-12/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCDMWOKBNETPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CSC2=CC(=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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